molecular formula C11H10BrN3O2 B6344784 Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 1264044-55-4

Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B6344784
CAS RN: 1264044-55-4
M. Wt: 296.12 g/mol
InChI Key: BYUYZWQAUUKRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are organic compounds with a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds, such as 5-amino-1H-pyrazole-4-carbonitrile derivatives, has been achieved using a one-pot, multicomponent protocol . This involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The reaction yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 5-amino-1H-pyrazole-4-carbonitriles, involve amination reactions with aqueous ammonia . The nitro group at position 5 of 1-methyl-4,5-dinitroimidazole is quite unstable, making it susceptible to nucleophilic substitution reactions .

Scientific Research Applications

Structural and Theoretical Investigations

  • The compound is used for combined experimental and theoretical studies in the domain of pyrazole-4-carboxylic acid derivatives. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, has been extensively studied using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, which help in understanding the compound's structural and spectral properties (Viveka et al., 2016).

Synthesis and Molecular Structures

  • The compound is involved in the synthesis of various chemical structures, such as chalcones and bipyrazoles. For example, reactions involving similar pyrazole precursors have led to the creation of structurally diverse compounds with different molecular arrangements and properties (Cuartas et al., 2017).

Chemical Transformations

  • It is used in chemical processes like nonaqueous diazotization, which is crucial for converting it to various esters. This demonstrates its role in chemical synthesis and the formation of different chemical entities (Beck et al., 1987).

Antibacterial Properties

  • Some derivatives of this compound have been evaluated for their antibacterial activities, highlighting its potential application in the development of new antibacterial agents (Maqbool et al., 2014).

Cytotoxicity Studies

  • Research has also been conducted on the cytotoxicity of derivatives, such as in the evaluation of their effects against Ehrlich Ascites Carcinoma cells. This underscores its significance in cancer research and drug development (Hassan et al., 2014).

Novel Synthesis Methods

  • The compound is also central to novel synthesis methods for creating diverse chemical structures, further expanding its application in the field of chemical synthesis (Morabia & Naliapara, 2014).

Crystal Structure Analysis

  • Its crystal structure has been determined, providing valuable information about its molecular geometry and interactions. This is crucial for understanding its physical and chemical properties (Minga, 2005).

Future Directions

The future directions for “Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate” and similar compounds could involve further exploration of their potential biological activities . Their synthesis could also be optimized for better yield and environmental friendliness .

Mechanism of Action

Target of Action

Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are likely to be key proteins or enzymes in the life cycle of the Leishmania and Plasmodium parasites .

Mode of Action

It is known that pyrazole compounds interact with their targets, leading to changes that inhibit the growth and proliferation of the parasites . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

The biochemical pathways affected by Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate are likely to be those essential for the survival and replication of the Leishmania and Plasmodium parasites . The compound’s interaction with its targets may disrupt these pathways, leading to downstream effects that result in the death of the parasites .

Pharmacokinetics

The compound’s pharmacokinetic properties would significantly impact its bioavailability and efficacy as a therapeutic agent .

Result of Action

The result of the action of Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is the inhibition of the growth and proliferation of the Leishmania and Plasmodium parasites . This leads to a reduction in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .

Action Environment

The action, efficacy, and stability of Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the resistance mechanisms of the parasites .

properties

IUPAC Name

methyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUYZWQAUUKRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.